
PAPA NONOate
Descripción general
Descripción
PAPA NONOate (3-(2-hydroxy-2-nitroso-1-propylhydrazino)-1-propanamine) is a diazeniumdiolate compound that functions as a spontaneous nitric oxide (NO) donor. It releases two moles of NO per mole of parent compound via first-order kinetics under physiological conditions (pH 7.4, 22–25°C), with a half-life of 77 minutes at 22–25°C . Applications span antimicrobial studies, biofilm disruption, and mitochondrial respiration modulation, with notable efficacy in reducing bacterial biofilms by >65% at 50–100 µM and enhancing collagen synthesis in diabetic wound healing models .
Métodos De Preparación
Rutas sintéticas:: El NONOato de PAPA se puede sintetizar a través de varias rutas. Un método común implica la reacción de propilamina con óxido nítrico en condiciones controladas. El compuesto resultante es NONOato de PAPA .
Producción industrial:: Si bien el NONOato de PAPA se utiliza principalmente en entornos de investigación, su producción a escala industrial generalmente sigue vías sintéticas similares. Debido a sus aplicaciones especializadas, la producción a gran escala sigue siendo limitada.
Análisis De Reacciones Químicas
Decomposition Pathways and NO Release
PAPA NONOate undergoes pH-dependent decomposition to release NO via first-order kinetics:
Key Parameters:
Property | Value | Source |
---|---|---|
Molecular Weight | 176.22 Da | |
Half-life (pH 7.4, 22–25°C) | 76.6–77 minutes | |
NO Release Stoichiometry | 2 moles NO per mole this compound | |
Solubility | Water, methanol |
-
pH Sensitivity : Decomposition accelerates under acidic conditions (e.g., instantaneous at pH 5.0) .
-
Oxidative Decomposition : In the presence of oxidizing agents (e.g., cPTIO, ABTS- ⁻), this compound releases NO instead of HNO, altering its biological effects .
Reactive Nitrogen Species (RNS) Generation
This compound-derived NO participates in redox reactions, forming secondary RNS:
-
Peroxynitrite (ONOO⁻) :
-
Nitrogen Dioxide (NO₂) :
3.1. DNA Damage and Repair
-
This compound induces mitochondrial DNA (mtDNA) damage via RNS-mediated deamination:
3.2. Ion Channel Modulation
-
Reversibly inhibits Na⁺ channels in dorsal root ganglion neurons:
3.3. Anti-Inflammatory and Anti-Atherogenic Effects
-
Inhibits vascular smooth muscle cell (VSMC) proliferation at 100–500 μM .
-
Reduces neointimal hyperplasia by 74% in rabbit models via NO-mediated pathways .
Kinetic and Delivery Dynamics
-
Fed-Batch Bioreactor Studies :
Delivery Method NO Peak (μM) Clearance Time (h) Bolus (18 μmol) 10.32 ± 0.37 1.41 ± 0.03 Constant 0.45 ± 0.02 1.72 ± 0.05 Prolonged NO exposure enhances antibacterial and anti-inflammatory efficacy .
Comparative Reactivity with Other NONOates
Analytical and Experimental Considerations
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
PAPA NONOate is characterized by its ability to spontaneously release NO in physiological conditions. It has a half-life of approximately 15 minutes at 37°C and pH 7.4, making it a relatively stable NO donor. Each mole of this compound releases two moles of NO upon dissociation . The compound's mechanism involves the modulation of various biological pathways through NO signaling, which plays critical roles in vascular function, immune response, and cellular signaling.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial effects. A study found that this compound effectively reduced biofilm formation of various bacterial strains at concentrations between 50-100 μM, outperforming other NO donors . This property is particularly valuable in clinical settings where biofilm-associated infections pose significant challenges.
Concentration (μM) | Biofilm Reduction (%) |
---|---|
50 | 75 |
100 | 90 |
Wound Healing
Research indicates that this compound can enhance wound healing processes, especially in diabetic models where NO levels are typically low. In a controlled study involving diabetic rats, treatment with this compound significantly accelerated wound closure rates compared to controls . The results highlighted the compound's potential to improve collagen synthesis and tissue repair mechanisms.
Day | Control (% Wound Open) | This compound (% Wound Open) |
---|---|---|
3 | 93 | 89 |
12 | 55 | 35 |
21 | 25 | 0 |
Gene Expression Modulation
Recent studies have explored the effects of this compound on gene expression in ocular tissues. In an experiment with chick choroidal tissues, treatment with this compound resulted in significant changes in gene expression profiles, with a total of 837 differentially expressed genes identified . This research suggests that NO may play a crucial role in regulating ocular growth and could inform therapeutic strategies for conditions like myopia.
Top Upregulated Genes:
- LSMEM1
- STEAP4
- HSPB9
Top Downregulated Genes:
- CDCA3
- SMC2
- SPAG5
Cardiovascular Research
This compound's role in cardiovascular research is notable due to its vasodilatory effects mediated by NO release. Studies have shown that it can enhance endothelial function and reduce neointimal hyperplasia following vascular injury . This application is particularly relevant for developing therapies aimed at preventing restenosis after angioplasty.
Mecanismo De Acción
El NONOato de PAPA ejerce sus efectos a través de la liberación de NO. Interactúa con objetivos moleculares, incluida la caspasa-3, influyendo en las vías apoptóticas. La S-nitrosilación del residuo Cys-163 de la caspasa-3 juega un papel crucial .
Comparación Con Compuestos Similares
Comparison with Similar NO Donors
Release Kinetics and Stability
PAPA NONOate belongs to the diazeniumdiolate family, which includes compounds like NOC-5, DEA NONOate, and DPTA NONOate. Key distinctions lie in their release rates, stability, and environmental sensitivities:
- Key Findings: this compound and NOC-5 exhibit rapid NO release but significant decay within 72 hours, whereas SNAP and SNP maintain stable, lower NO levels . Temperature drastically affects this compound’s half-life: at 37°C, it drops to 15 minutes, highlighting its sensitivity to experimental conditions . DPTA NONOate’s slower release (vs. PAPA) allows sustained NO delivery, making it suitable for prolonged antimicrobial regimens .
Structural and Functional Differences
- Diazeniumdiolates (PAPA, NOC-5, DPTA): Share a core structure with alternating oxygen and nitrogen atoms but differ in substituents. For example, PAPA’s propylamine groups enhance solubility, while NOC-5’s isopropyl chain extends its half-life . Release NO spontaneously without requiring enzymatic activation, unlike S-nitrosothiols (e.g., GSNO, SNAP) or metal-based donors (e.g., SNP) .
- Mechanistic Contrasts: SNAP and GSNO inhibit caspase-3 via S-nitrosylation of cysteine residues, a mechanism absent in this compound, which instead induces apoptosis through high NO flux . SNP releases NO via photolytic cleavage, introducing cyanide byproducts that complicate biological interpretations .
Limitations and Practical Considerations
- Storage and Handling: Frozen stocks of this compound lose ~80% activity after four weeks, necessitating fresh preparation for reproducible results .
- Concentration Limits : High concentrations (>20 µM) exceed electrochemical sensor ranges, requiring dilution in cell-based assays .
Actividad Biológica
PAPA NONOate, or Propylamine Propylamine NONOate, is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities. This compound is particularly valued in pharmacological research due to its ability to release NO in a controlled manner, making it a useful tool for studying NO's physiological and therapeutic roles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula and a molecular weight of 176.22 g/mol. It has a half-life of approximately 15 minutes at 37°C and pH 7.4, releasing two moles of NO per mole of this compound upon dissociation . The compound acts by donating NO, which is involved in various biological processes, including vasodilation, neurotransmission, and immune responses.
1. Cardiovascular Health
This compound has been studied for its vascular protective effects. Research indicates that it can reduce oxidative stress by inhibiting superoxide production in vascular tissues, which is crucial for conditions like atherosclerosis . In experimental models, this compound has shown promise in reducing neointimal hyperplasia and improving endothelial function .
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The compound reduces biofilm formation and bacterial adhesion when used in conjunction with other agents . The mechanism involves the generation of reactive nitrogen species that disrupt bacterial cellular processes.
3. Biofilm Reduction
Recent studies have highlighted this compound's superior efficacy in biofilm reduction compared to other NO donors. At concentrations between 50-100 μM, it significantly decreases biofilm formation in bacterial cultures . This property is particularly beneficial for developing coatings for medical devices to prevent infections.
Case Study 1: Vascular Protection
In a study examining the effects of this compound on vascular smooth muscle cells (VSMCs), it was found that this NO donor could block the expression and activity of phosphodiesterase-5 (PDE5), which plays a role in degrading cGMP—a critical mediator of NO signaling. This blockade enhances the vasoprotective effects of NO by maintaining higher levels of cGMP within cells .
Case Study 2: Antimicrobial Efficacy
A controlled experiment evaluated the impact of this compound on biofilm-forming bacteria. When applied to E. coli cultures, this compound significantly inhibited biofilm development compared to control groups, demonstrating its potential as an antimicrobial agent in clinical settings .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.22 g/mol |
Half-life | 15 min at 37°C |
NO Release per Mole | 2 moles |
Antimicrobial Efficacy | Effective against E. coli, P. aeruginosa |
Biofilm Reduction Concentration | 50-100 μM |
Vascular Protective Mechanism | Inhibition of PDE5 activity |
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which PAPA NONOate delivers nitric oxide (NO) in cellular models, and how do these mechanisms influence experimental design?
this compound is a diazeniumdiolate compound that releases NO in a pH-dependent manner. Its decomposition rate depends on buffer composition and temperature, requiring careful calibration of experimental conditions (e.g., cell culture media pH, incubation time). Researchers should validate NO release kinetics using chemiluminescence or fluorescence probes (e.g., DAF-FM) to confirm effective concentrations .
Q. How does the choice of concentration impact this compound’s biological effects in migration and adhesion assays?
Dose-response relationships are critical. For example, in endothelial transmigration assays, this compound at 10–50 µM significantly reduced cancer cell migration, but higher concentrations (>100 µM) may induce cytotoxicity. Pre-testing viability (via MTT or Annexin V assays) is essential to distinguish pharmacological effects from toxicity .
Q. What controls are necessary when using this compound to study S-nitrosylation in protein regulation?
Include negative controls (e.g., inactive analogs like decomposed this compound) and positive controls (e.g., other NO donors such as SNAP). Use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm S-nitrosylation-specific effects. Mass spectrometry or biotin-switch assays can validate modifications .
Advanced Research Questions
Q. How can contradictory results on this compound’s efficacy in cell migration studies be resolved?
Contradictions may arise from differences in cell type, NO bioavailability, or assay sensitivity. For instance, this compound failed to alter focal adhesion (FA) turnover in one study at 100 µM, likely due to pre-existing S-nitrosylation saturation . To address this:
- Compare NO flux using real-time sensors.
- Test alternative donors (e.g., DETA-NONOate with longer half-life).
- Use knockout models (e.g., eNOS-deficient cells) to isolate exogenous NO effects .
Q. What methodologies optimize the use of this compound in combination therapies, such as with CO-releasing molecules (CORMs)?
Synergistic effects require temporal and spatial coordination. In a study combining this compound (10–50 µM) with CORM-401, sequential dosing (NO donor first, then CORM) enhanced anti-migratory effects in breast cancer cells. Use transwell assays and live-cell imaging to quantify additive vs. synergistic interactions .
Q. How do researchers account for this compound’s short half-life in long-term studies (e.g., chronic disease models)?
Intermittent dosing or co-administration with antioxidants (e.g., superoxide dismutase mimetics) can stabilize NO bioavailability. Alternatively, use sustained-release systems (e.g., NO-loaded nanoparticles) or switch to donors with prolonged activity (e.g., DETA-NONOate) .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50 values. For combination studies, apply the Chou-Talalay method to determine combination indices (CI) and synergism .
Q. How should researchers address variability in NO release across cell culture systems?
Standardize media conditions (e.g., pH 7.4, 37°C) and measure NO concentrations directly using electrochemical sensors. Include internal controls (e.g., cells treated with L-NAME, a NOS inhibitor) to baseline endogenous NO production .
Q. Data Interpretation and Conflict Resolution
Q. Why might this compound exhibit cell-type-specific effects in apoptosis assays?
Cell-specific redox environments (e.g., glutathione levels) modulate NO’s dual pro-/anti-apoptotic roles. For example, in endothelial cells, low NO concentrations (≤50 µM) promote survival, while higher doses (>500 µM) induce apoptosis. Pair this compound treatments with redox status assays (e.g., GSH/GSSG ratios) .
Q. How can researchers differentiate between direct NO signaling and secondary metabolite effects (e.g., peroxynitrite)?
Use scavengers like uric acid (peroxynitrite inhibitor) or FeTPPS (peroxynitrite decomposition catalyst). Compare results with NO-independent donors (e.g., SIN-1, which generates NO and superoxide) to isolate pathways .
Propiedades
IUPAC Name |
[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRTFHTYGHQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.